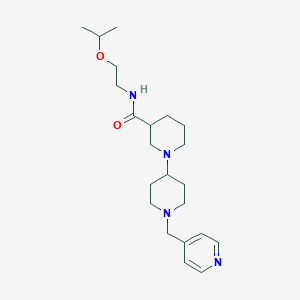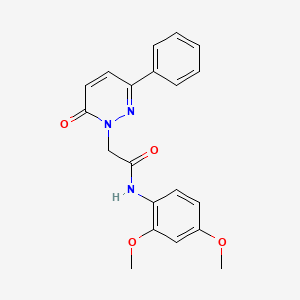
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBNtxA, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it has been found to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide may modulate these physiological processes.
Biochemical and Physiological Effects:
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been found to reduce anxiety and depression-like behaviors in animal models. Additionally, N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a highly selective NOP receptor antagonist and has been optimized for high purity and high yield. However, the compound has limitations in terms of its solubility and stability. These limitations need to be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One direction is the evaluation of clinical efficacy in the treatment of pain, anxiety, and depression. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with 2-isopropoxyethylamine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. The compound has shown promising results in preclinical studies and is currently being evaluated for its clinical efficacy.
Propriétés
IUPAC Name |
N-(2-propan-2-yloxyethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-18(2)28-15-11-24-22(27)20-4-3-12-26(17-20)21-7-13-25(14-8-21)16-19-5-9-23-10-6-19/h5-6,9-10,18,20-21H,3-4,7-8,11-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZHUKCKMPDJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5440011.png)
![N-methyl-2-pyridin-4-yl-N-(2-pyridin-2-ylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5440016.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440039.png)
![({4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5440044.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)
![2-(ethylthio)-5-(3-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5440109.png)